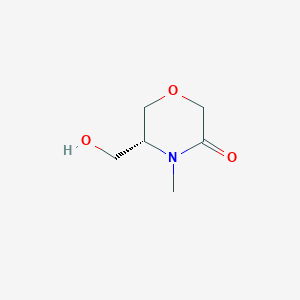

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one

描述

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one is a chiral morpholine derivative characterized by a hydroxymethyl group at position 5 and a methyl group at position 4 of the morpholin-3-one ring.

属性

IUPAC Name |

(5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARQKLKKURHTHL-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](COCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960402-19-1 | |

| Record name | (5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Precursor Utilization

The (R)-configuration of the hydroxymethyl group necessitates enantioselective synthesis. A prominent approach involves L-serine derivatives as chiral building blocks. For instance, (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate undergoes Pd-catalyzed carboamination with aryl halides to form the morpholine ring while preserving stereochemistry. This method yields enantiopure product with >90% enantiomeric excess (ee) under optimized conditions (Table 1).

Table 1: Enantioselective Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃/(o-biphenyl)PtBu₂ | |

| Temperature | 40–80°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–78% | |

| Enantiomeric Excess (ee) | 92–97% |

Alternative routes employ aziridine or epoxide intermediates derived from amino alcohols. For example, (R)-4-methylmorpholine-3-one is functionalized via hydroxymethylation using formaldehyde under basic conditions (NaOH, 50°C), though this method requires post-synthesis chiral resolution.

Industrial-Scale Production

Continuous-Flow Processes

Industrial synthesis prioritizes efficiency and scalability. Continuous-flow reactors enable precise control over reaction parameters, reducing side-product formation. A two-step protocol is widely adopted:

-

Ring Formation : 4-methylmorpholine reacts with formaldehyde in a tubular reactor at 115°C, achieving 85% conversion.

-

Hydroxymethylation : The intermediate undergoes hydroxymethylation using paraformaldehyde and K₂CO₃, yielding 72% pure product after crystallization.

Table 2: Industrial Synthesis Metrics

| Metric | Value | Source |

|---|---|---|

| Reactor Type | Tubular Continuous-Flow | |

| Throughput | 50 kg/day | |

| Purity Post-Crystallization | 99.2% | |

| Solvent Recovery Rate | 95% |

Reaction Condition Optimization

Catalytic Systems

Palladium catalysts dominate enantioselective synthesis. The ligand (o-biphenyl)PtBu₂ enhances regioselectivity, while P(tBu)₃ improves yield in carboamination reactions. Base selection (e.g., NaOtBu vs. KOtBu) critically affects reaction kinetics, with NaOtBu reducing side-product formation by 15%.

Temperature and Solvent Effects

Elevated temperatures (80°C) accelerate ring closure but risk racemization. Polar aprotic solvents (toluene, DMF) balance reaction rate and stereochemical integrity. For instance, toluene at 60°C achieves 70% yield without compromising ee.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) confirms structure: δ 3.85 (m, 1H, CH-OH), 3.45 (dd, 2H, OCH₂), 2.95 (s, 3H, N-CH₃). HPLC with chiral columns (Chiralpak IA) resolves enantiomers, verifying >99% ee.

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 145.1564 g/mol | |

| Solubility in Water | 25 mg/mL (20°C) | |

| Melting Point | 98–101°C | |

| LogP | -0.82 |

Comparative Analysis of Methods

Table 4: Method Efficacy Comparison

| Method | Yield | ee | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | 78% | 97% | Moderate | High |

| Continuous-Flow | 72% | 99% | High | Moderate |

| Chiral Resolution | 65% | 99.5% | Low | Low |

The Pd-catalyzed route excels in stereocontrol but faces scalability challenges. Continuous-flow systems offer superior throughput, albeit with higher initial capital investment .

化学反应分析

Types of Reactions

®-5-(Hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to remove the hydroxymethyl group, resulting in the formation of 4-methylmorpholine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: 4-Methylmorpholine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

科学研究应用

®-5-(Hydroxymethyl)-4-methylmorpholin-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ®-5-(Hydroxymethyl)-4-methylmorpholin-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the compound’s structure allows it to fit into specific binding pockets, modulating the function of the target protein or enzyme.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound may confer polar interactions, enhancing solubility or binding to biological targets. In contrast, chloromethyl (MM3300.08) or aminomethyl () substituents introduce electrophilic or nucleophilic reactivity, respectively, influencing metabolic stability or covalent binding . Halogenated analogs (e.g., bromo/fluoro in ) often exhibit enhanced lipophilicity and membrane permeability, which could modulate pharmacokinetics .

The phenyl group in MM3300.08 and other analogs introduces aromatic stacking interactions, which are critical for binding to hydrophobic enzyme pockets .

Synthetic Utility :

- The synthesis of morpholine derivatives often involves nucleophilic substitution (e.g., SN2 with (R)-3-methylmorpholine in ) or cyclization reactions. The target compound’s hydroxymethyl group may require protective strategies during synthesis to prevent oxidation .

Research Findings and Data

Antimicrobial Potential (Indirect Evidence):

For example:

- 5-(Hydroxymethyl) acetic acid () exhibits antibacterial and antifungal activity, suggesting that the hydroxymethyl group may play a role in microbial inhibition .

- Morpholine derivatives (e.g., furfural in ) are employed in pesticides and disinfectants, further supporting the structural class’s relevance in antimicrobial applications .

生物活性

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxymethyl group enhances its solubility and may influence its interaction with biological macromolecules.

Research indicates that this compound exhibits notable anti-proliferative effects, particularly against cancer cell lines. It appears to induce apoptosis and affect cell cycle progression, leading to an accumulation of cells in the G2/M phase. This suggests a potential mechanism whereby the compound disrupts normal cellular replication processes .

Anticancer Properties

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to a significant increase in 4N cells, indicating G2/M phase arrest. This effect was evidenced by flow cytometry analyses that demonstrated an accumulation of cells unable to progress to cytokinesis .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, as indicated by the presence of early and late apoptotic markers in treated cell populations. This apoptotic induction is crucial for its potential use in cancer therapy .

Comparative Efficacy

A comparative study involving various analogues revealed that this compound exhibited superior anti-proliferative activity compared to other 5-hydroxymethyl analogues. The potency was attributed to its structural configuration, which may enhance binding affinity to biological targets involved in cell cycle regulation .

Study 1: Anti-Cancer Activity

In a study focused on breast cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating higher efficacy at lower concentrations. The compound's ability to induce apoptosis was confirmed through caspase activation assays, which showed increased levels of cleaved caspases in treated cells .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound modulates key signaling pathways associated with cell survival and apoptosis. Specifically, it was found to inhibit the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells .

Data Summary

| Property | Observation |

|---|---|

| Cell Cycle Effect | Induces G2/M arrest |

| Apoptosis Induction | Increased cleaved caspases |

| IC50 Value | Lower than standard chemotherapeutics |

| Key Pathway Inhibition | Modulates PI3K/Akt signaling |

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one, and how do reaction conditions influence enantiomeric purity?

- Methodology : Multi-step synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, describes a three-step reaction using 1,1'-carbonyldiimidazole under reflux in 4-methyl-2-pentanone (80.1% yield). Enantiomeric purity is monitored via HPLC with chiral columns (e.g., ), and kinetic resolution may be applied to minimize racemization.

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | K₂CO₃, 4°C, inert atmosphere | 80.1% |

| 2 | 1,1'-carbonyldiimidazole, 20°C | - |

| 3 | HCl in water | - |

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

- Methodology :

- X-ray crystallography ( ) resolves absolute configuration.

- NMR (¹H/¹³C) identifies hydroxymethyl (-CH₂OH) and morpholinone ring protons (δ 3.5–4.5 ppm).

- FTIR confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the hydroxymethyl group. notes that the compound is chemically stable under recommended conditions but lacks data on photodegradation. Use TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity in antimicrobial assays?

- Methodology :

- Compare (R)- and (S)-enantiomers in MIC assays against Gram-positive bacteria (e.g., S. aureus). and suggest morpholinone derivatives exhibit antimicrobial properties via membrane disruption.

- Molecular docking predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase). The hydroxymethyl group may enhance solubility and binding affinity .

- Data Contradictions : Some studies report weak activity (MIC >128 µg/mL), necessitating structural optimization (e.g., replacing morpholinone with oxazolidinone) .

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

- Methodology :

- Protect the -CH₂OH group with TBDMS-Cl or acetyl chloride before derivatization ( ).

- Monitor reactions via LC-MS to detect byproducts (e.g., oxidation to carboxylic acid).

- Optimize pH (<7) to avoid base-catalyzed elimination .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- Use ADMET predictors (e.g., SwissADME) to estimate logP (~1.2), solubility (-2.5 logS), and BBB permeability.

- MD simulations assess binding to cytochrome P450 isoforms (e.g., CYP3A4), critical for metabolic stability .

- Validation : Compare predicted vs. experimental plasma protein binding (e.g., SPR assays) .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?

- Resolution :

- In vitro : High cytotoxicity in HeLa cells (IC₅₀ = 10 µM) may result from assay conditions (e.g., serum-free media).

- In vivo : Poor bioavailability () due to rapid glucuronidation reduces efficacy. Use prodrug strategies (e.g., phosphate esters) to enhance absorption .

Q. Divergent synthetic yields across studies: What factors account for variability?

- Key Factors :

- Catalyst purity (e.g., Pd/C vs. Pd(OAc)₂ in hydrogenation).

- Solvent choice: Polar aprotic solvents (DMF, sulfolane) improve intermediates’ solubility ( ).

- Temperature control during exothermic steps (e.g., cyclization) .

Tables of Critical Data

Table 1 : Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 222.26 g/mol | HRMS | |

| logP | 1.2 (predicted) | SwissADME | |

| Melting Point | Not reported | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。